

# Application Notes and Protocols for [18F]DPA-714 PET Imaging in Mice

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## Compound of Interest

Compound Name: DPA-714

Cat. No.: B1670913

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

[18F]**DPA-714** is a second-generation radiotracer for Positron Emission Tomography (PET) that targets the 18 kDa translocator protein (TSPO).[1][2] TSPO is upregulated in activated microglia and other inflammatory cells, making it a valuable biomarker for neuroinflammation and peripheral inflammatory processes.[1][3] These protocols provide detailed methodologies for conducting [18F]**DPA-714** PET imaging studies in mice to assess TSPO expression in various pathological conditions.

## Key Experimental Protocols

### Radiotracer Preparation and Administration

Objective: To ensure the quality and consistent administration of the [18F]**DPA-714** radiotracer.

Protocol:

- **Radiosynthesis:** [18F]**DPA-714** is synthesized as previously described in the literature. The radiochemical purity should be >98%.[2]
- **Dose Calculation:** The recommended intravenous (IV) injection dose for mice is between 3.7 and 10 MBq (100 - 270  $\mu$ Ci).[2][3][4][5][6] The specific activity should be in the range of 200-800 GBq/ $\mu$ mol.[3]

- Administration: Administer the calculated dose of [18F]**DPA-714** intravenously via the tail vein. The injection volume is typically around 0.2 ml.[4]

## Animal Preparation

Objective: To properly prepare the mouse for PET imaging to ensure animal welfare and data quality.

Protocol:

- Anesthesia: Anesthetize the mouse using isoflurane (2.0–3.0% for induction and 1.5–2.5% for maintenance).[4]
- Positioning: Place the anesthetized mouse on the scanner bed. For brain imaging, ensure the head is positioned in the center of the field of view (FOV).[4] For whole-body imaging, the dual-ring configuration of a micro-PET system allows for the acquisition of the entire mouse body.[3][6]
- Temperature Maintenance: Maintain the animal's body temperature using a heating pad throughout the imaging procedure.[5]

## PET/CT Imaging Acquisition

Objective: To acquire high-quality PET and CT images for quantitative analysis.

Protocol Options:

- Dynamic Imaging:
  - Inject [18F]**DPA-714** (7–10 MBq) through the tail vein shortly after the start of a dynamic acquisition.[3][6]
  - Acquire data for 45-60 minutes.[3][4][6]
  - A typical framing sequence is: 18 frames × 10 s; 2 frames × 60 s; and 8 frames × 300 s.[3][6]
- Static Imaging:

- Inject [ $^{18}\text{F}$ ]**DPA-714** (3.7 MBq or 100  $\mu\text{Ci}$ ) intravenously.[\[2\]](#)[\[5\]](#)
- Wait for a 60-minute uptake period.[\[2\]](#)[\[5\]](#)
- Acquire a static scan for 10-15 minutes.[\[2\]](#)[\[5\]](#)
- CT Acquisition: Perform a CT scan for anatomical co-registration and attenuation correction.

## Image Analysis and Quantification

Objective: To process the acquired PET/CT images and extract quantitative data.

Protocol:

- Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).
- Image Co-registration: Fuse the PET and CT images for anatomical reference.
- Region of Interest (ROI) Analysis:
  - Draw ROIs on specific organs or brain regions using the co-registered CT or a mouse brain atlas.[\[1\]](#)
  - For brain studies, common ROIs include the cortex and hippocampus.[\[4\]](#) For peripheral studies, ROIs can be drawn on organs such as the lungs, heart, kidneys, spleen, and liver.[\[1\]](#)
- Quantification:
  - Calculate the percentage of injected dose per gram of tissue (%ID/g).
  - Calculate Standardized Uptake Values (SUVs) by normalizing the tissue radioactivity concentration by the injected dose and the animal's body weight.

## Blocking Study for Specificity Assessment

Objective: To confirm the specificity of [ $^{18}\text{F}$ ]**DPA-714** binding to TSPO.

#### Protocol:

- Pre-injection of Blocking Agent: Administer a non-labeled TSPO ligand, such as PK11195 (1-5 mg/kg) or unlabeled **DPA-714** (1 mg/kg), intravenously 10-30 minutes before the injection of **[18F]DPA-714**.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Radiotracer Injection and Imaging: Proceed with the **[18F]DPA-714** injection and PET imaging protocol as described above.
- Data Analysis: Compare the uptake of **[18F]DPA-714** in the blocked animals to that in a control group that did not receive the blocking agent. A significant reduction in uptake in the blocked group indicates specific binding to TSPO.[\[1\]](#)[\[5\]](#)

## Data Presentation

### **[18F]DPA-714 Biodistribution in Healthy Mice**

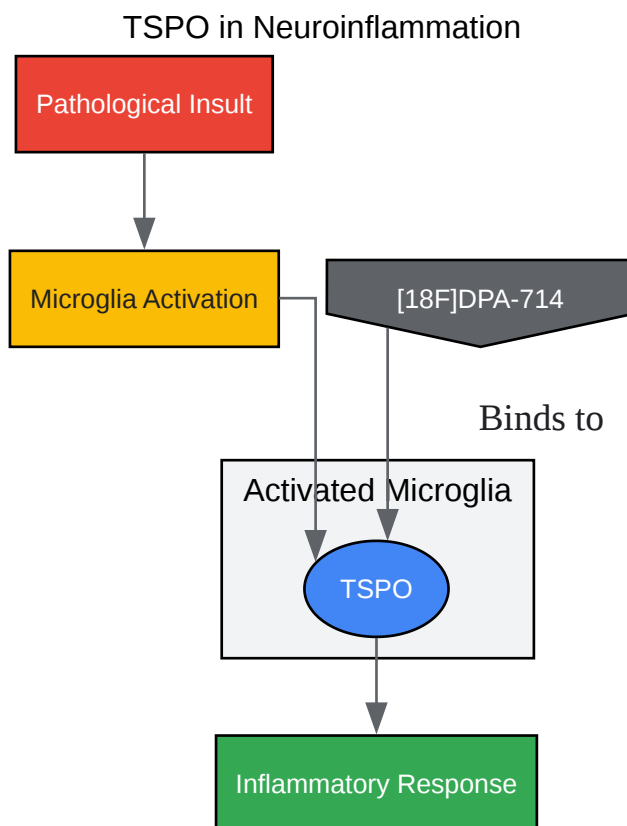
Organ	Uptake (%ID/g) at 60 min p.i.
Lungs	High
Heart	High
Kidneys	High
Spleen	High
Liver	Moderate
Brain	Low

Note: This table summarizes qualitative findings from the literature.[\[1\]](#)[\[3\]](#) Specific quantitative values can vary based on the exact experimental conditions.

## Parameters for Blocking Studies

Blocking Agent	Dose	Pre-injection Time	Expected Reduction in Specific Binding
Unlabeled DPA-714	1 mg/kg	10-30 min	~80% in TSPO-rich organs[1]
PK11195	1-5 mg/kg	10-30 min	Significant reduction in TSPO-rich organs[1][4][5]

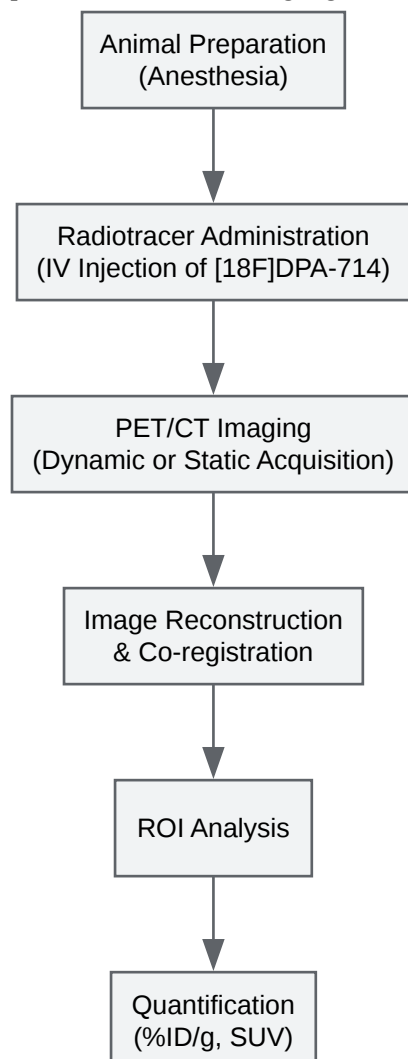
## Visualizations



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Caption: TSPO signaling in neuroinflammation.

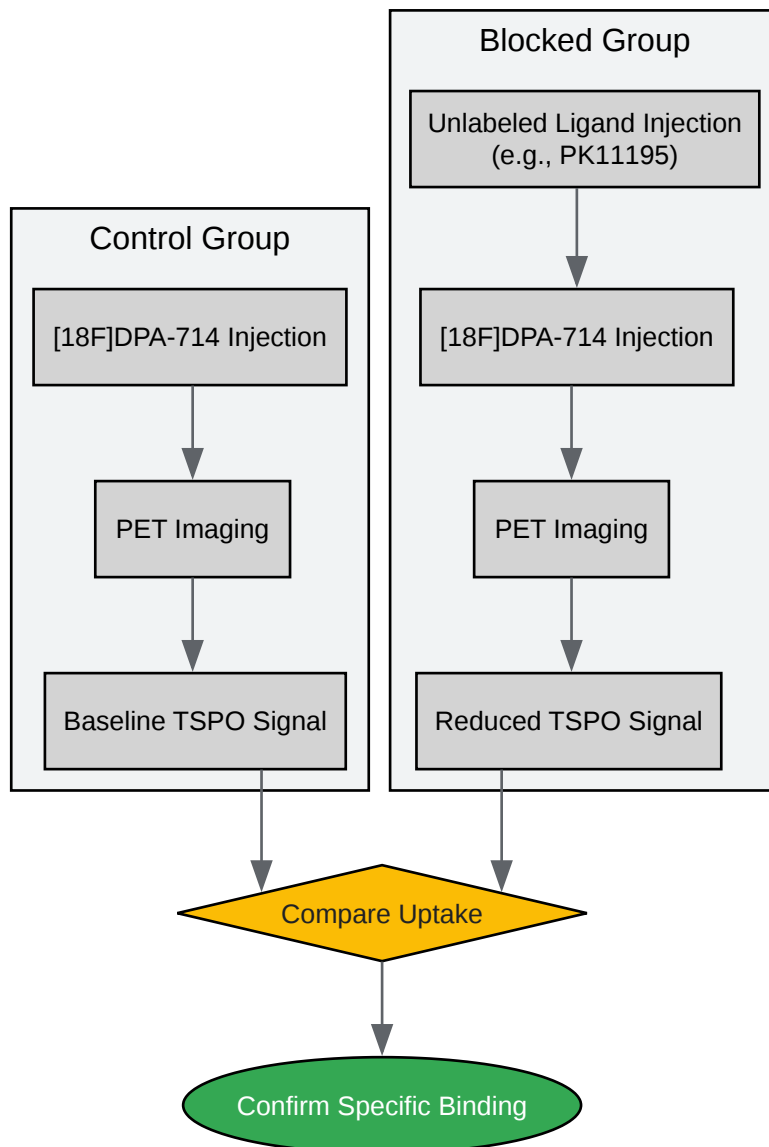
### [18F]DPA-714 PET Imaging Workflow



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Caption: General workflow for [18F]**DPA-714** PET imaging.

## Blocking Study Design



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Caption: Logic of a [18F]**DPA-714** blocking study.

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